molecular formula C20H17N3O4S B2432757 (7-Methoxybenzofuran-2-yl)(3-(5-(thiophen-2-yl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)methanone CAS No. 2034287-22-2

(7-Methoxybenzofuran-2-yl)(3-(5-(thiophen-2-yl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)methanone

Cat. No.: B2432757
CAS No.: 2034287-22-2
M. Wt: 395.43
InChI Key: FLMDMSKWOWTDQH-UHFFFAOYSA-N
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Description

(7-Methoxybenzofuran-2-yl)(3-(5-(thiophen-2-yl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)methanone is a useful research compound. Its molecular formula is C20H17N3O4S and its molecular weight is 395.43. The purity is usually 95%.
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Properties

IUPAC Name

(7-methoxy-1-benzofuran-2-yl)-[3-(5-thiophen-2-yl-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N3O4S/c1-25-14-5-2-4-12-10-15(26-17(12)14)20(24)23-8-7-13(11-23)18-21-19(27-22-18)16-6-3-9-28-16/h2-6,9-10,13H,7-8,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLMDMSKWOWTDQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1OC(=C2)C(=O)N3CCC(C3)C4=NOC(=N4)C5=CC=CS5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (7-Methoxybenzofuran-2-yl)(3-(5-(thiophen-2-yl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)methanone is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews its synthesis, biological properties, and relevant studies that elucidate its mechanisms of action.

Chemical Structure and Properties

The compound features a benzofuran moiety with a methoxy substituent and a pyrrolidine ring linked to a thiophene and oxadiazole . The structural formula can be represented as follows:

C19H19N3O3S\text{C}_{19}\text{H}_{19}\text{N}_3\text{O}_3\text{S}

This structure is significant as it combines multiple pharmacophores known for various biological activities.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Key steps include the formation of the benzofuran core, introduction of the methoxy group, and functionalization of the pyrrolidine with the thiophene and oxadiazole groups. The reactions often utilize coupling reagents such as EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of bases like triethylamine to facilitate the formation of the desired product.

Anticancer Activity

Recent studies have indicated that compounds with similar structures exhibit notable anticancer properties. For example, derivatives of benzimidazole and benzofuran have shown significant antiproliferative effects against various cancer cell lines, including MCF-7 (breast cancer), HCT116 (colorectal cancer), and H460 (lung cancer) cells. The IC50 values reported for these compounds range from 1.2 µM to 5.3 µM, indicating potent activity against cancer cells while sparing non-cancerous cells .

CompoundCell LineIC50 (µM)
Compound AMCF-71.2
Compound BHCT1163.7
Compound CH4604.4

The anticancer activity is primarily attributed to the ability of these compounds to inhibit tubulin polymerization, which is critical for cell division. This mechanism leads to cell cycle arrest and apoptosis in cancer cells . Additionally, some studies suggest that these compounds may exert antioxidant effects, reducing oxidative stress within cells which can contribute to their anticancer efficacy .

Antimicrobial Activity

Preliminary investigations have also suggested potential antimicrobial properties for compounds in this class. For instance, certain derivatives have shown activity against Gram-positive bacteria such as Enterococcus faecalis, with minimal inhibitory concentrations (MIC) reported around 8 µM . This suggests a dual action mechanism where the compound could potentially serve both as an anticancer and antimicrobial agent.

Case Studies

  • Study on Antiproliferative Effects : A recent study evaluated a series of methoxy-substituted benzimidazole derivatives for their antiproliferative activity against several cancer cell lines. The most active compounds demonstrated IC50 values significantly lower than traditional chemotherapeutics like doxorubicin .
  • Antioxidant Activity Assessment : Another investigation measured the antioxidant capacity of similar compounds using various spectroscopic methods. Results indicated that certain derivatives not only inhibited cell proliferation but also reduced oxidative damage in vitro .

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